

The Pharmacological Profile of Methoxyphenyl-Containing Compounds: A Technical Guide

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Compound of Interest		
	N-[4-[[4-(4-methoxyphenyl)oxan-4-	
Compound Name:	yl]methylcarbamoyl]phenyl]furan-	
	2-carboxamide	
Cat. No.:	B1683938	Get Quote

Introduction

The methoxyphenyl moiety is a prevalent structural feature in a diverse array of pharmacologically active compounds. Its presence significantly influences the physicochemical properties of a molecule, including lipophilicity, metabolic stability, and receptor binding affinity. This guide provides an in-depth technical overview of the pharmacological profile of compounds containing the methoxyphenyl group, with a focus on their mechanisms of action, structure-activity relationships, and therapeutic potential across various disease areas. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration and optimization of methoxyphenyl-containing drug candidates.

Mechanisms of Action and Therapeutic Targets

Methoxyphenyl-containing compounds exert their pharmacological effects by interacting with a wide range of biological targets. The position of the methoxy group on the phenyl ring (ortho, meta, or para) can dramatically alter the compound's binding affinity and selectivity. Key therapeutic areas where these compounds have shown promise include oncology, neuroscience, and infectious diseases.

Anticancer Activity



A significant number of methoxyphenyl derivatives have been investigated for their cytotoxic effects against various cancer cell lines. One of the well-studied mechanisms is the inhibition of tubulin polymerization, a critical process for cell division.

Table 1: Cytotoxicity of Methoxyphenyl-Containing Compounds

Compound	Cancer Cell Line	Cytotoxicity (IC50)	Reference
Benzo[b]furan derivative 36	-	1.95 μM (Tubulin Assembly Inhibition)	[1]
Combretastatin A-4 (has methoxy groups)	-	1.86 μM (Tubulin Assembly Inhibition)	[1]

Neurological Activity

The methoxyphenyl scaffold is a common feature in ligands targeting central nervous system (CNS) receptors, particularly serotonin and dopamine receptors. This has led to their investigation for the treatment of various neurological and psychiatric disorders.

Methoxyphenylpiperazine derivatives are a well-known class of serotonin receptor ligands. Their affinity for different 5-HT receptor subtypes is highly dependent on the substitution pattern.

Table 2: Binding Affinities of Methoxyphenyl Compounds at Serotonin Receptors



Compound	Receptor	Binding Affinity (Ki)	Reference
1-(2- Methoxyphenyl)-4-[4- (2- phthalimido)butyl]pipe razine (NAN-190)	5-HT1A	0.6 nM	[2]
4-[4-(1- Adamantanecarboxa mido)butyl]-1-(2- methoxyphenyl)pipera zine	5-HT1A	0.4 nM	[2]
1-[2-(4- Methoxyphenyl)phenyl]piperazine	5-HT7	2.6 nM	[3]
1-[2-(4- Methoxyphenyl)phenyl]piperazine	5-HT1A	476 nM	[3]
2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine (DMBMPP)	5-HT2A	2.5 nM	[4]
Venlafaxine	SERT	-	[5]

Arylpiperazines containing a methoxyphenyl group have also been shown to possess high affinity for dopamine D2 receptors, a key target for antipsychotic drugs.

Table 3: Binding Affinities of Methoxyphenyl Compounds at Dopamine Receptors

Compound	Receptor	Binding Affinity (Ki)	Reference
1-cinnamyl-4-(2- methoxyphenyl)pipera zine derivatives	D2	High Affinity	[6]



Anthelmintic Activity

Recent studies have explored the potential of simplified methoxyphenyl-containing molecules as anthelmintic agents, offering a potential new avenue for combating parasitic infections.

Table 4: Anthelmintic Activity of Methoxyphenyl-Containing Compounds

Compound	Parasite	Activity (LC50)	Reference
1,2,4-triazole derivative 12 (contains methoxyphenyl)	Pheritima posthuma	2.475 ± 0.283 μg/μL	[7]
1,2,4-triazole derivative 14 (contains methoxyphenyl)	Pheritima posthuma	6.550 ± 0.866 μg/μL	[7]
Albendazole (reference)	Pheritima posthuma	19.24 μg/μL	[7]

Antioxidant Activity

The electron-donating nature of the methoxy group can contribute to the antioxidant properties of phenolic compounds. The number and position of methoxy groups influence the radical scavenging activity.

Table 5: Antioxidant Activity of Methoxyphenyl-Containing Compounds

Compound Class	Assay	General Trend	Reference
Phenolic acids	DPPH & FRAP	More methoxy groups lead to higher antioxidant activity.	[8]

Key Experimental Protocols

The pharmacological characterization of methoxyphenyl-containing compounds relies on a variety of in vitro assays. Detailed methodologies for some of the key experiments are provided



below.

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity.

Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.



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MTT Cytotoxicity Assay Workflow.

Radioligand Binding Assay for Dopamine D2 Receptors





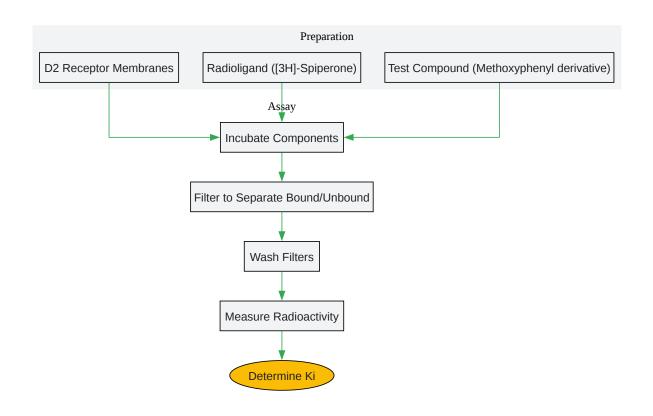


This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

- Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine D2 receptor.
- Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]-spiperone), and varying concentrations of the unlabeled test compound.
- Incubation: Incubate the plate to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
- Washing: Wash the filters to remove any non-specifically bound radioligand.
- Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.





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Radioligand Binding Assay Workflow.

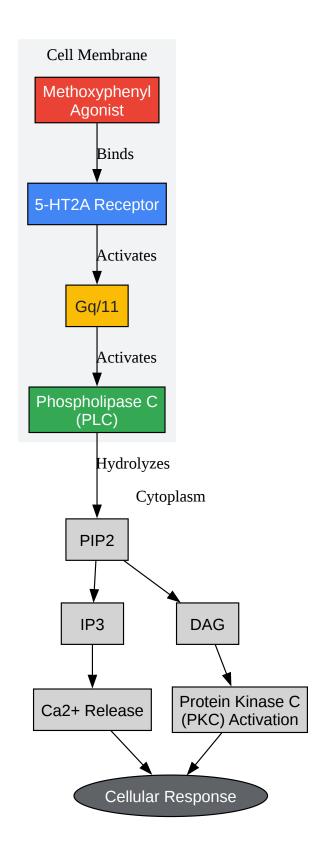
Signaling Pathways

The biological effects of methoxyphenyl-containing compounds are mediated through their modulation of specific intracellular signaling cascades.

Serotonin 5-HT2A Receptor Signaling



Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, by agonists containing a methoxyphenyl moiety initiates a cascade of intracellular events.





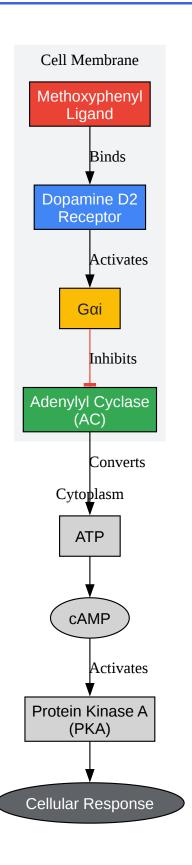
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Serotonin 5-HT2A Receptor Gq Signaling.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are $G\alpha$ i-coupled, and their activation by methoxyphenyl-containing ligands leads to the inhibition of adenylyl cyclase.





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Dopamine D2 Receptor Gi Signaling.



Conclusion

The methoxyphenyl group is a versatile and valuable component in the design of novel therapeutic agents. Its influence on the pharmacological profile of a compound is profound, impacting receptor affinity, selectivity, and functional activity. The data and methodologies presented in this guide underscore the importance of this structural motif and provide a framework for the continued exploration and development of methoxyphenyl-containing compounds for a variety of clinical applications. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved therapies.

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